
Bisphenol A D14
Overview
Description
Bisphenol A D14 is a deuterium labeled Bisphenol A . Bisphenol A, often referred to as BPA, is a colorless crystalline solid that belongs to the family of organic compounds . It is best known for its use in the manufacture of polycarbonate plastics and epoxy resins, particularly those found in water bottles, baby bottles, and other beverage and food containers .
Synthesis Analysis
BPA was first synthesized in 1891 by Russian chemist Aleksandr P. Dianin, who combined phenol with acetone in the presence of an acid catalyst to produce the chemical . Recent methods for the quantitative measurement of bisphenols and their derivatives in biological samples have been discussed . These include solid-phase extraction, although microextraction techniques are gaining importance in this field .
Chemical Reactions Analysis
BPA can degrade over time, especially when exposed to heat, UV light, or certain chemicals . This degradation can lead to the release of BPA from products into the environment . The oxidative reactions of BPA with radiolytically generated hydroxyl radicals have been studied .
Physical And Chemical Properties Analysis
Bisphenol A is a colorless, solid organic compound . It is sparingly soluble in water but dissolves readily in organic solvents . This impacts its behavior in the environment and its transport properties .
Scientific Research Applications
1. Application in Measurement and Analysis
Bisphenol A D14 is utilized in the measurement of bisphenol A in beverages using stable isotope dilution mass spectrometry. The preparation of bisphenol A D14 involves the reaction of deuterated acetone with deuterated phenol, yielding a product with excellent chromatographic properties and mass fragmentometry suitable for accurate quantification. This application underscores the role of bisphenol A D14 as an internal standard in isotope dilution gas chromatography-mass spectrometric methods, facilitating precise measurements of bisphenol A in complex matrices (Varelis & Balafas, 2000).
2. Utility in Percutaneous Absorption Studies
The percutaneous absorption of bisphenol A has been investigated using bisphenol A D14. In studies involving isolated perfused bovine udders as models for human skin, bisphenol A D14 has been employed to enhance the reliability of trace determinations through reverse isotope dilution analysis. This application highlights the potential for bisphenol A to penetrate through the skin into the capillary system, emphasizing the importance of bisphenol A D14 in studying the environmental exposure and absorption dynamics of xenobiotics (Kietzmann et al., 1999).
Safety And Hazards
Future Directions
Considering the adverse effects of BPA, it has been banned or strictly restricted in some nations, and many analogs have been introduced to the market . BPA analogs such as BPF and BPAF showed similar or stronger reproductive and developmental toxicity than BPA in D. magna . These findings collectively deepen our understanding of the toxicity of BPA analogs and provide empirical evidence for screening safe alternatives to BPA .
properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-[1,1,1,3,3,3-hexadeuterio-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propan-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISBACLAFKSPIT-DDAUHAMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027979 | |
| Record name | Bisphenol A-d14 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bisphenol A-d14 | |
CAS RN |
120155-79-5 | |
| Record name | Bisphenol A-d14 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

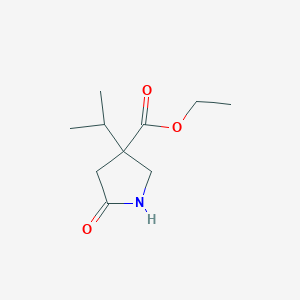
![1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1382321.png)

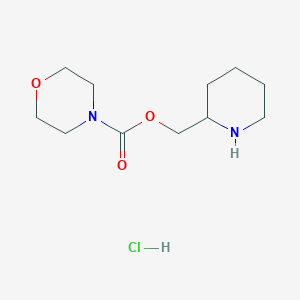

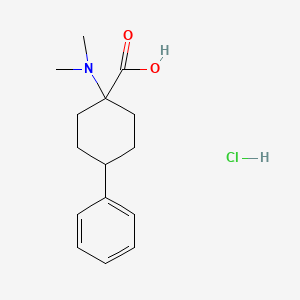
![4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile hydrochloride](/img/structure/B1382329.png)
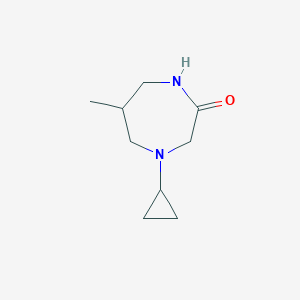
![7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1382332.png)
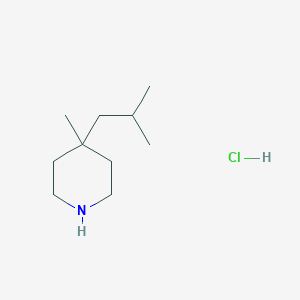
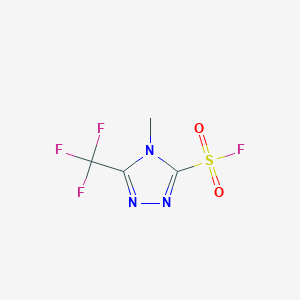
![Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid dihydrochloride](/img/structure/B1382338.png)
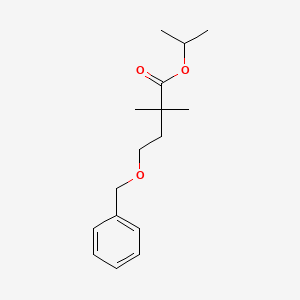
![Tert-butyl 6,6-dimethyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1382342.png)